molecular formula C6H7N3O2 B186383 2-Amino-6-methyl-3-nitropyridine CAS No. 21901-29-1

2-Amino-6-methyl-3-nitropyridine

Cat. No. B186383
CAS RN: 21901-29-1
M. Wt: 153.14 g/mol
InChI Key: LCJXSRQGDONHRK-UHFFFAOYSA-N
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Description

“2-Amino-6-methyl-3-nitropyridine” is a heterocyclic compound with the empirical formula C6H7N3O2 . It is also known by the synonyms “6-Amino-5-nitro-2-picoline” and "6-Methyl-3-nitro-2-pyridinamine" . This compound is used as an intermediate in organic synthesis and has applications in medicine .


Molecular Structure Analysis

The molecular weight of “2-Amino-6-methyl-3-nitropyridine” is 153.14 . The SMILES string representation of its structure is CC1=NC(N)=C(N+=O)C=C1 . The InChI key for this compound is LCJXSRQGDONHRK-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-6-methyl-3-nitropyridine” are not available, nitropyridines in general can undergo a variety of reactions. For example, 3-nitropyridine can be used to synthesize a series of 2-substituted-5-nitro-pyridines . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .


Physical And Chemical Properties Analysis

“2-Amino-6-methyl-3-nitropyridine” is a solid at 20°C . It has a melting point range of 153-155°C . It is slightly soluble in water .

Scientific Research Applications

  • Vibrational Spectroscopic and Structural Investigations

    • Scientific Field : Condensed Matter Physics
    • Application Summary : The conformational analysis of 2-amino-6-methoxy-3-nitropyridine molecule (AMNP) has been carried out using density functional theory calculations . The vibrational spectra of the molecule is simulated theoretically and compared experimentally, and the vibrational frequencies are assigned on the basis of potential energy distribution calculations .
    • Methods of Application : The study involved the use of density functional theory calculations for the conformational analysis of the molecule . The vibrational spectra of the molecule were simulated theoretically and compared experimentally .
    • Results : The study found that the molecule has higher non-linear optical activity, which is indicated in the first-order hyperpolarizability calculations . The natural bond orbital and Mulliken atomic charge distribution analysis confirm intramolecular charge transfers and intramolecular interactions .
  • Synthesis and Reactions

    • Scientific Field : Organic Chemistry
    • Application Summary : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
    • Methods of Application : The method involves reacting pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
    • Results : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Safety And Hazards

This compound may cause skin irritation and serious eye damage. It may also cause respiratory irritation and is harmful if swallowed .

Future Directions

While specific future directions for “2-Amino-6-methyl-3-nitropyridine” are not available, nitropyridines in general have extensive pharmaceutical, biological, commercial, and industrial applications . The presence of intramolecular interactions and the associated charge transfers between the pyridine ring and the lone pair of oxygen is a common molecular feature of a pharmaceutical compound . This suggests potential biomedical applications for “2-Amino-6-methyl-3-nitropyridine”.

properties

IUPAC Name

6-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJXSRQGDONHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280230
Record name 2-amino-3-nitro-6-methylpyridine
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URL https://comptox.epa.gov/dashboard/DTXSID10280230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methyl-3-nitropyridine

CAS RN

21901-29-1
Record name 21901-29-1
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Record name 2-amino-3-nitro-6-methylpyridine
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Record name 2-Amino-6-methyl-3-nitropyridine
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Synthesis routes and methods I

Procedure details

6-Amino picoline (5.0 g, 46 mmol) was cautiously suspended in H2SO4 (25 ml) and cooled in an ice bath. Fuming nitric acid (5 ml) was added slowly, and care was taken to keep the temperature of the reaction as low as possible. The reaction mixture was allowed to stir 3 h after the addition of the nitric acid was complete. The mixture was added to sodium carbonate (65 g), suspended in about ice water (500 ml). Once the neutralization was complete, the aqueous mixture was extracted four times with ethyl acetate. The combined ethyl acetate washings were washed with brine, dried using MgSO4, and concentrated under vacuum to yield the title product (1.3 g, 19%) as a red oil. 1H NMR (DMSO-d6): δ=8.27 (d, 1H, J=8.5 Hz), 7.88 (bs, 2H), 6.63 (1H, d, J=8.5), 2.39 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Yield
19%

Synthesis routes and methods II

Procedure details

2-Amino-6-picoline (5.1 g, 47.1 mmol) was weighed into a 500 mL round bottom flask, and the flask was cooled to -30° C. Concentrated H2SO4 (20 mL) was added, which caused some fuiming to occur. Concentrated HNO3 (10 mL, 160 mmol) was then added dropwise slowly. The reaction was allowed to warm to RT over 30 min, then was heated in an oil bath set at 80° C. After 90 min, the reaction was removed from the heating bath, and ice was added. 6.25 N NaOH (150 mL, 937.5 mmol) was added slowly, and the resulting yellow precipitate was collected on a sintered glass funnel. Drying in a vacuum desiccator gave the title compound (1.7 g, 24%): TLC Rf (5% MeOH/CHCl3) 0.77; 1H NMR (250 MHz, CDCl3) δ 8.31 (d, 1H), 6.32 (d, 1H), 2.46 (s, 3H); MS (ES) m/e 154.0 (M+H)+.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
24%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
NN Smolyar, YM Yutilov - Russian Journal of Organic Chemistry, 2009 - Springer
… Treatment of 2-amino-6methyl-3-nitropyridine (XVI) with hydrazine hydrate resulted in the formation of 5-amino-2-methylpyridine (XVII), while the reaction with 2-amino-6-methyl-5…
Number of citations: 5 link.springer.com
J LANCELOT, D LADUREE… - Chemical and …, 1985 - jstage.jst.go.jp
… The starting materials, 2-amino—6-methyl-3-nitropyridine and 2-amino-6-methyl-3-hydroxypyridine, were con— verted into pyrrolyl derivatives by using 2,5-dimethoxytetrahydrofuran in …
Number of citations: 4 www.jstage.jst.go.jp
L JEANCHARLES, L DANIEL, R MAX - Chemical & pharmaceutical …, 1985 - cir.nii.ac.jp
… The starting materials, 2-amino-6-methyl-3-nitropyridine and 2-amino-6-methyl-3-hydroxypyridine, were converted into pyrrolyl derivatives by using 2, 5-dimethoxytetrahydrofuran in …
Number of citations: 2 cir.nii.ac.jp
J Ohmori, H Kubota, M Shimizu-Sasamata… - Journal of medicinal …, 1996 - ACS Publications
… 2-Amino-6-methyl-3-nitropyridine (12). To an ice-cold solution of 11 (23.0 g, 212 mmol) in concentrated H 2 SO 4 (100 mL) was added dropwise concentrated HNO 3 (70%, d = 1.43, …
Number of citations: 36 pubs.acs.org
P Chand, PL Kotian, PE Morris, S Bantia… - Bioorganic & medicinal …, 2005 - Elsevier
… The synthesis of tri-substituted compounds of pyridine (Schemes Scheme 4, Scheme 5) starts from reported compounds 2-amino-6-methyl-3-nitropyridine (29) and ammonium 4-amino-…
Number of citations: 63 www.sciencedirect.com
MP Singh, T Joseph, S Kumar, Y Bathini… - Chemical research in …, 1992 - ACS Publications
… 2,3-Diamino-6-methylpyridine (2) was prepared by catalytic hydrogenation of 2-amino-6-methyl-3-nitropyridine (36) (3.06 g, 20 mmol) dissolved in 100 mL of EtOAc,using 10% Pd/C (…
Number of citations: 176 pubs.acs.org
LW Deady, DC Stillman - Australian Journal of Chemistry, 1978 - CSIRO Publishing
… A large volume of water was required to distil out all the 2-amino-6methyl-3-nitropyridine. This was filtered from the chilled distillate and extraction of the filtrate with chloroform gave …
Number of citations: 8 www.publish.csiro.au

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